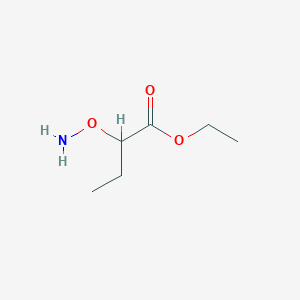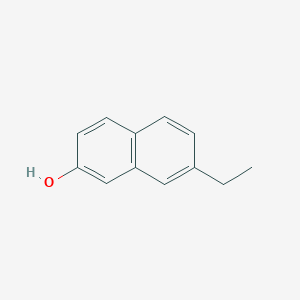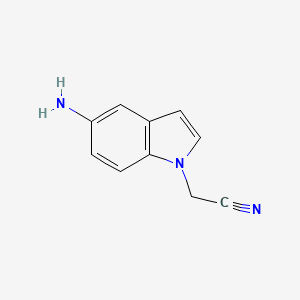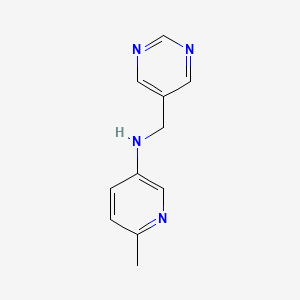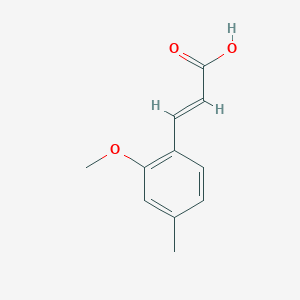
(2E)-3-(2-Methoxy-4-methylphenyl)prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-(2-Methoxy-4-methylphenyl)prop-2-enoic acid: is an organic compound characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, along with a propenoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2-Methoxy-4-methylphenyl)prop-2-enoic acid typically involves the condensation of 2-methoxy-4-methylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions: (2E)-3-(2-Methoxy-4-methylphenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The double bond in the propenoic acid moiety can be reduced to form the corresponding saturated acid.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Major Products:
Oxidation: Formation of 2-methoxy-4-methylbenzoic acid.
Reduction: Formation of 3-(2-methoxy-4-methylphenyl)propanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: In chemistry, (2E)-3-(2-Methoxy-4-methylphenyl)prop-2-enoic acid is used as a building block for the synthesis of more complex molecules. It can be employed in the development of new materials and as an intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study the effects of methoxy and methyl substitutions on biological activity. It can serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine: In medicine, derivatives of this compound may be explored for their potential therapeutic properties. Research may focus on their anti-inflammatory, analgesic, or anticancer activities.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structure makes it a valuable intermediate for various applications.
作用机制
The mechanism of action of (2E)-3-(2-Methoxy-4-methylphenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The methoxy and methyl groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The propenoic acid moiety may participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
相似化合物的比较
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: This compound has a similar structure but with an additional methoxy group, which may influence its biological activity and chemical reactivity.
(2E)-2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid: This compound is closely related and shares similar functional groups, making it a useful comparison for studying structure-activity relationships.
Uniqueness: The unique combination of methoxy, methyl, and propenoic acid moieties in (2E)-3-(2-Methoxy-4-methylphenyl)prop-2-enoic acid provides distinct chemical and biological properties
属性
分子式 |
C11H12O3 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC 名称 |
(E)-3-(2-methoxy-4-methylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H12O3/c1-8-3-4-9(5-6-11(12)13)10(7-8)14-2/h3-7H,1-2H3,(H,12,13)/b6-5+ |
InChI 键 |
LCNUVOCDAGKXTH-AATRIKPKSA-N |
手性 SMILES |
CC1=CC(=C(C=C1)/C=C/C(=O)O)OC |
规范 SMILES |
CC1=CC(=C(C=C1)C=CC(=O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


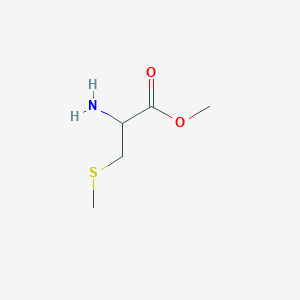

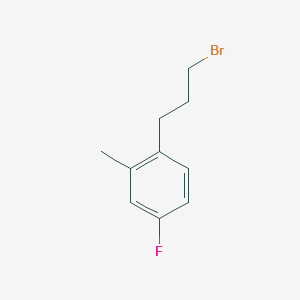
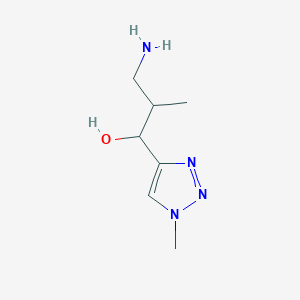
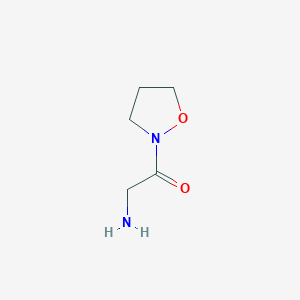
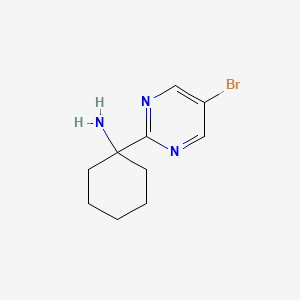
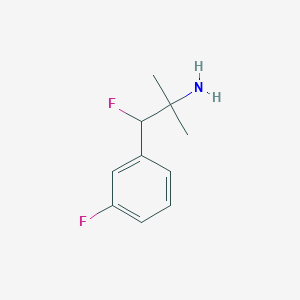
![2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]pyridine-4-carboxylic acid](/img/structure/B13174037.png)
![1-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonamide](/img/structure/B13174045.png)
